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molecular formula C5H4N2O3 B593234 4(1H)-Pyridinone, 3-nitro- CAS No. 137280-56-9

4(1H)-Pyridinone, 3-nitro-

Cat. No. B593234
M. Wt: 140.098
InChI Key: OQZLEXNNZUGNII-UHFFFAOYSA-N
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Patent
US04131677

Procedure details

To a cold solution of 35 ml. of fuming sulfuric acid and 45 ml. of fuming nitric acid was added 35 grams of the 4-hydroxypyridine nitrate. After allowing the mixture to warm to room temperature over night it was heated on a steam bath for 21/4 hours. It was cooled and poured onto 500 grams of ice. The resulting precipitate was collected on a filter, washed with a minimum of water and recrystallized from water to give 3-nitro-4-pyridone, m.p. 282-284° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
35 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[N+:6]([O-:9])(O)=[O:7].[N+]([O-])(O)=O.[OH:14][C:15]1[CH:20]=[CH:19][N:18]=[CH:17][CH:16]=1>>[N+:6]([CH:20]1[C:15](=[O:14])[CH:16]=[CH:17][N:18]=[CH:19]1)([O-:9])=[O:7] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
35 g
Type
reactant
Smiles
[N+](=O)(O)[O-].OC1=CC=NC=C1
Step Three
Name
ice
Quantity
500 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated on a steam bath for 21/4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
It was cooled
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was collected on a filter
WASH
Type
WASH
Details
washed with a minimum of water
CUSTOM
Type
CUSTOM
Details
recrystallized from water

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1C=NC=CC1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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